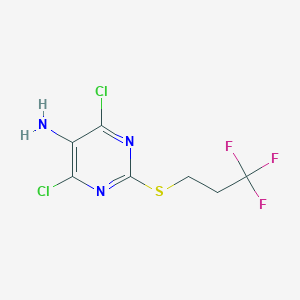
3-Phenylcyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H12O2 It features a cyclopentene ring substituted with a phenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclopentene derivative, followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylcyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-Phenylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-1-ene-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.
Cyclopentanecarboxylic acid: Similar ring structure but lacks the double bond and phenyl group.
Uniqueness
3-Phenylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14) |
Clé InChI |
QSTUPUZBMNCQRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)

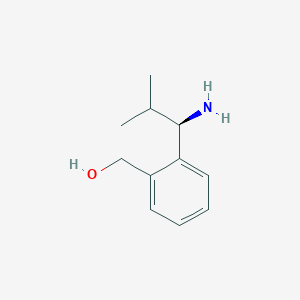
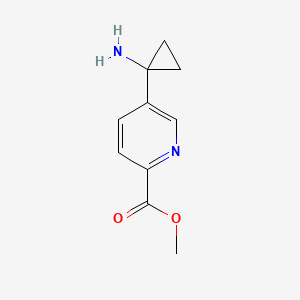
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
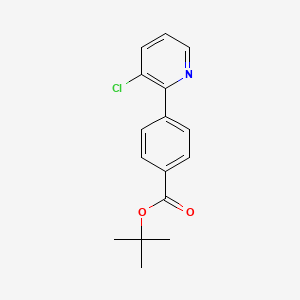

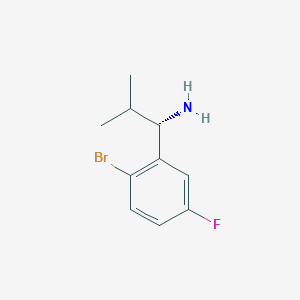
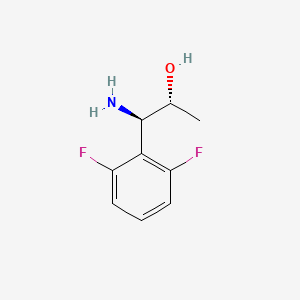
![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
